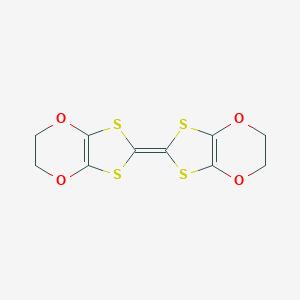

Bis(ethylenedioxy)tetrathiafulvalene

Vue d'ensemble

Description

Bis(ethylenedioxy)tetrathiafulvalene is an organic compound known for its unique electronic properties.

Méthodes De Préparation

The synthesis of bis(ethylenedioxy)tetrathiafulvalene involves several key steps. One common method includes the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to form 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to complete the synthesis . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Bis(ethylenedioxy)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Organic Electronics

BEDO-TTF has been extensively studied for its role in organic electronic devices, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it an ideal candidate for these applications.

- Charge Transport : BEDO-TTF exhibits high mobility as a charge carrier, which is crucial for the efficiency of OFETs. Studies have shown that incorporating BEDO-TTF into the active layer of OFETs can significantly enhance device performance by increasing charge mobility and reducing operational voltage .

- Photovoltaic Applications : In OPVs, BEDO-TTF can serve as a donor material in bulk heterojunctions, where it forms blends with acceptor materials like fullerene derivatives. The unique electronic properties of BEDO-TTF contribute to improved light absorption and charge separation efficiency .

Electrochromic Devices

The electrochromic properties of BEDO-TTF have been explored for applications in smart windows and displays. The compound can undergo reversible redox reactions, resulting in color changes that can be harnessed for optical modulation.

- Flexible Electrochromic Films : Research has demonstrated that BEDO-TTF can be used to create flexible electrochromic films that exhibit rapid response times and low power consumption. These films can change color based on applied voltage, making them suitable for energy-efficient display technologies .

- Self-assembled Structures : Studies indicate that BEDO-TTF can self-assemble into organized structures on substrates, which enhances its electrochromic performance by providing better control over the film morphology .

Sensor Technologies

BEDO-TTF's properties as an electron donor make it valuable in sensor applications, particularly for detecting cations and other small molecules.

- Cation Sensors : The compound has been utilized in the development of sensors that selectively detect cations through changes in conductivity or optical properties upon binding with target ions. This selectivity is critical for environmental monitoring and biomedical applications .

- Pressure and Temperature Sensors : Flexible materials based on BEDO-TTF have been employed to fabricate sensors capable of detecting mechanical stress or temperature changes due to their conductive nature and responsiveness to external stimuli .

Case Study: OFET Performance Enhancement

A study investigated the incorporation of BEDO-TTF into OFETs, revealing that devices with BEDO-TTF exhibited a charge mobility increase by up to 50% compared to those without it. This enhancement was attributed to improved intermolecular interactions facilitated by the ethylenedioxy substituents, which promote efficient charge transport across the active layer .

Case Study: Electrochromic Device Development

In another research effort, a bilayer electrochromic device was constructed using BEDO-TTF as the active layer. The device demonstrated a rapid color change from brown to colorless upon application of a voltage, showcasing its potential for use in smart windows that adjust transparency based on environmental conditions .

Tables

Mécanisme D'action

The mechanism by which bis(ethylenedioxy)tetrathiafulvalene exerts its effects involves its ability to form charge-transfer complexes. These complexes can exhibit unique electronic properties, such as conductivity and superconductivity. The molecular targets and pathways involved include interactions with other molecules to form stable charge-transfer salts .

Comparaison Avec Des Composés Similaires

Bis(ethylenedioxy)tetrathiafulvalene is often compared with similar compounds such as bis(ethylenedithio)tetrathiafulvalene and tetrathiafulvalene. While all these compounds share a similar core structure, this compound is unique due to its ethylenedioxy groups, which influence its electronic properties and stability .

Activité Biologique

Bis(ethylenedioxy)tetrathiafulvalene (BEDO-TTF) is a notable organic compound recognized for its unique electronic properties and potential biological activities. This compound belongs to the tetrathiafulvalene (TTF) family, which is known for its electron-donating capabilities and has been extensively studied in the context of organic electronics and molecular conductors. Recent research has also highlighted its potential biological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

BEDO-TTF is characterized by its distinctive chemical structure, which includes:

- Chemical Formula : C10H8O4S4

- Molecular Weight : 288.38 g/mol

- Functional Groups : The presence of ethylenedioxy groups enhances its solubility and stability, making it suitable for various applications.

The compound exhibits a stable metallic state when complexed with various organic electron acceptors, which is crucial for its conductive properties. The formation of charge-transfer complexes has been shown to enhance its biological activity .

Antimicrobial Properties

Recent studies have demonstrated that BEDO-TTF exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. Notably, research indicated an effective concentration-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

BEDO-TTF has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's effectiveness is attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted to evaluate the effects of BEDO-TTF on cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS |

| HT-29 | 20 | Cell cycle arrest and apoptosis |

These findings suggest that BEDO-TTF could be a promising candidate for further development as an anticancer agent.

Enantioselective Reactions

Research has also explored the enantioselective sulfoxidation of BEDO-TTF derivatives, yielding chiral sulfoxides with potential biological applications. The synthesis of these compounds allows for the investigation of their biological activities, particularly in drug development .

Synthesis and Derivatives

The synthesis of BEDO-TTF involves several steps, including the formation of the tetrathiafulvalene core followed by the introduction of ethylenedioxy groups. Variations in the synthesis process can lead to different derivatives with enhanced biological activity.

Table: Synthesis Pathways for BEDO-TTF Derivatives

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| Hydroxylated BEDO-TTF | Hydroxylation of TTF core | Enhanced solubility |

| Sulfonated BEDO-TTF | Sulfonation reaction | Improved antimicrobial |

| Chiral BEDO-TTF | Enantioselective sulfoxidation | Potential drug candidates |

Propriétés

IUPAC Name |

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHUWZDTBITGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376288 | |

| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120120-58-3 | |

| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BEDO-TTF?

A1: BEDO-TTF has the molecular formula C10H8O4S4 and a molecular weight of 308.41 g/mol.

Q2: What makes BEDO-TTF particularly interesting for material science?

A2: BEDO-TTF is a strong electron donor, readily forming stable radical cation salts with various electron acceptors. These salts often exhibit metallic conductivity, making BEDO-TTF a building block for organic conductors and superconductors. []

Q3: How does the oxygen substitution in BEDO-TTF influence its properties compared to its sulfur analog, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)?

A3: The oxygen substitution in BEDO-TTF leads to stronger intermolecular hydrogen bonding compared to BEDT-TTF. This influences the crystal packing and electronic band structure, ultimately affecting the conducting properties of the resulting materials. [, ]

Q4: How does the crystal structure of BEDO-TTF complexes contribute to their metallic behavior?

A4: BEDO-TTF molecules tend to arrange themselves in two-dimensional layered structures within the crystal lattice. This arrangement, facilitated by intermolecular interactions like C-H···O hydrogen bonding and side-by-side heteroatom contacts, leads to strong sulfur-sulfur interactions between BEDO-TTF molecules. This results in the formation of wide, two-dimensional electronic bands, a key factor in stabilizing the metallic state, even at low temperatures. [, ]

Q5: What spectroscopic techniques are used to characterize BEDO-TTF and its complexes?

A5: Infrared (IR) spectroscopy is frequently employed to analyze BEDO-TTF complexes. The appearance of specific bands in the IR spectra provides insights into the charge transfer interactions between BEDO-TTF and the acceptor molecules, as well as the degree of charge transfer within the complex. [, , , ]

Q6: What is the significance of Langmuir-Blodgett (LB) films in studying BEDO-TTF?

A6: LB films offer a controlled platform to study the electrical properties of BEDO-TTF in two-dimensional arrangements. Researchers have successfully created highly conductive LB films using BEDO-TTF and fatty acids, demonstrating metallic conductivity down to low temperatures. [, , , ]

Q7: What factors influence the conductivity and stability of BEDO-TTF-based LB films?

A7: Factors like the alkyl chain length of the fatty acid used, the molar ratio of BEDO-TTF to fatty acid, and the deposition conditions all play a role in determining the structural order and electrical properties of the LB film. [, ]

Q8: Can BEDO-TTF complexes be incorporated into polymer matrices? What are the advantages?

A8: Yes, BEDO-TTF complexes can be integrated into polymer matrices, creating conductive polymer composites. This approach offers the advantage of combining the desirable mechanical properties of the polymer with the electrical conductivity of the BEDO-TTF complex. [, , , ]

Q9: How does humidity affect the properties of some BEDO-TTF complexes?

A9: Certain BEDO-TTF complexes, such as (BEDO-TTF)2Br(H2O)3, demonstrate humidity-dependent conductivity and structural changes. These materials can reversibly absorb and release water molecules, leading to modulation of the interlayer distances within the crystal structure and changes in the electrical resistance of the material. []

Q10: What are some potential applications of BEDO-TTF-based materials?

A10: BEDO-TTF-based materials hold promise for applications in organic electronics, including organic field-effect transistors, organic solar cells, and thermoelectric devices. Their unique combination of conductivity, stability, and processability makes them attractive candidates for these applications. [, , , ]

Q11: How is computational chemistry used in BEDO-TTF research?

A11: Computational methods like extended Hückel calculations are used to model the electronic band structure of BEDO-TTF complexes, providing insights into their conducting properties. These calculations help researchers understand the relationship between the crystal structure, electronic structure, and conductivity of these materials. [, ]

Q12: Have any studies investigated structure-activity relationships (SAR) for BEDO-TTF derivatives?

A12: While extensive SAR studies specifically for BEDO-TTF are limited in the provided research, studies exploring hybrid molecules combining features of BEDO-TTF and BEDT-TTF, such as bis(dihydro-1,4-oxathiino)tetrathiafulvalene and 4,5-ethylenedioxy-4′,5′-ethylenedithiotetrathiafulvalene, highlight the possibility of tuning the electronic properties by modifying the donor molecule. [, ]

Q13: Can BEDO-TTF be used to create materials that exhibit both metallic conductivity and magnetism?

A13: Yes, researchers have successfully synthesized BEDO-TTF salts incorporating magnetic anions, leading to materials that exhibit both metallic conductivity and single-molecule magnet (SMM) behavior. These materials hold potential for the development of molecule-based spintronics. []

Q14: What is an example of a BEDO-TTF salt that exhibits both conductivity and SMM behavior?

A14: β′′-(BEDO-TTF)4[Co(pdms)2]·3H2O (BO4), where H2pdms is 1,2-bis(methanesulfonamido)benzene, is a prime example. This layered compound exhibits metallic conductivity and SMM behavior up to 11 K. The presence of antiferromagnetic ordering below 6.5 K, along with negative magnetoresistance, suggests a correlation between the conducting BEDO-TTF layers and the magnetic Co(pdms)2 layers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.